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Compound of Interest

Compound Name: TNP-ATP (triethylammonium salt)

Cat. No.: B10775053

Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

interactions between ATP and its binding proteins is paramount. 2',3'-O-(2,4,6-

trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of ATP, has become

an invaluable tool in these investigations. This guide provides an objective comparison of the

binding kinetics of TNP-ATP and its natural counterpart, supported by experimental data, to aid

in the design and interpretation of molecular studies.

Quantitative Data Summary
The binding affinity of TNP-ATP to ATP-binding sites is often higher than that of natural ATP.[1]

[2][3] This enhanced affinity is a critical consideration when using TNP-ATP as a proxy for the

natural nucleotide. The following table summarizes the dissociation constants (Kd) for TNP-

ATP and ATP with several well-characterized proteins.
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Protein Ligand Dissociation Constant (Kd)

Myosin TNP-ATP ~1 µM

ATP 2.4 µM

Ca2+-ATPase TNP-ATP ~1 µM

ATP 2.4 µM

CheA (Histidine Kinase) TNP-ATP 1.9 µM[4]

ATP 260 µM[4]

EnvZ (Histidine Kinase) TNP-ATP 0.5 µM[4]

ATP 60 µM[4]

PhoQcat (Histidine Kinase) TNP-ATP -

ATP 412 ± 72 µM[4]

Insulysin TNP-ATP 1.15 µM[5]

ATP 1.3 mM[5]

STRADα (Pseudokinase) TNP-ATP 1.1 µM[6]

ATP
30-100x higher than TNP-

ATP[6]

CASK (Pseudokinase) TNP-ATP 0.563 mM[6]

ATP -

Note: "-" indicates data not available in the cited sources.

Experimental Protocols
Precise determination of binding kinetics relies on robust experimental methodologies. The

following are detailed protocols for key experiments used to characterize the binding of TNP-

ATP and ATP.

Fluorescence Spectroscopy for Kd Determination
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This technique leverages the significant increase in fluorescence and the blue shift in the

emission maximum of TNP-ATP upon binding to a protein.[1][7]

Principle: The change in fluorescence intensity of TNP-ATP is directly proportional to the

fraction of the fluorescent ligand bound to the protein. By titrating a fixed concentration of

protein with increasing concentrations of TNP-ATP, a saturation binding curve can be

generated to determine the dissociation constant (Kd).

Preparation

Titration & Measurement Data Analysis

Prepare Protein Solution
(1-4 µM in buffer)

Add increasing concentrations of
TNP-ATP to protein solution

Prepare TNP-ATP Stock
(e.g., 6.4 mM)

Measure fluorescence intensity
(Excitation: ~410 nm, Emission: 500-600 nm)

Plot change in fluorescence
vs. [TNP-ATP]

Fit data to a binding isotherm
to calculate Kd
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Caption: Workflow for Kd determination by fluorescence spectroscopy.

Stopped-Flow Kinetics for kon and koff
To measure the rates of association (kon) and dissociation (koff), the rapid kinetics of binding

are monitored using a stopped-flow instrument.[8][9]

Principle: By rapidly mixing the protein and ligand, the pre-steady-state kinetics of the binding

event can be observed in real-time. For TNP-ATP, the increase in fluorescence upon binding is

monitored over milliseconds. To measure the dissociation rate, a pre-formed protein-TNP-ATP

complex is rapidly mixed with an excess of unlabeled ATP, and the decrease in fluorescence is

tracked as the TNP-ATP is displaced.
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Caption: Experimental workflow for stopped-flow kinetics.

Signaling Pathway Context: The Role of ATP in DNA
Mismatch Repair
ATP binding and hydrolysis are crucial for the function of many DNA repair proteins, such as

the Msh2-Msh6 complex, which is involved in recognizing and initiating the repair of DNA

mismatches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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